molecular formula C14H19BO5 B3100687 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 1374325-17-3

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B3100687
CAS No.: 1374325-17-3
M. Wt: 278.11 g/mol
InChI Key: SAYYRZNAVQGTBZ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic ester derivative of benzoic acid with a methoxy group at the 3-position and a pinacol-protected boronic acid moiety at the 4-position. Its molecular formula is C₁₃H₁₇BO₄, and it is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . The compound’s boronic ester group enhances stability and reactivity in palladium-catalyzed reactions, while the methoxy substituent modulates electronic effects and solubility .

Properties

IUPAC Name

3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(12(16)17)8-11(10)18-5/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYYRZNAVQGTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

    Catalyst: Palladium(II) acetate or palladium(0) complex

    Base: Potassium carbonate or cesium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 3-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

    Reduction: 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

    Suzuki-Miyaura Cross-Coupling: Used as a boronic acid reagent to form carbon-carbon bonds in the synthesis of biaryl compounds.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.

Medicine:

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the transfer of the boronic acid group to an aryl halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved include:

    Palladium Catalyst: Forms a complex with the boronic acid group.

    Aryl Halide: Reacts with the boronic acid group to form the desired product.

Comparison with Similar Compounds

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

  • Structural Difference : The boronic ester group is at the meta position (3-position) instead of the para position (4-position).
  • Molecular Formula : C₁₃H₁₇BO₄ (identical to the target compound).
  • Properties: Melting Point: ~210°C (crystalline powder) . Solubility: Similar to the target compound, soluble in polar organic solvents like ethanol and DMSO .
  • Applications : Used in cross-coupling reactions but less common in medicinal chemistry due to steric hindrance at the meta position .

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

  • Structural Difference : A fluorine atom replaces the methoxy group at the 3-position.
  • Molecular Formula : C₁₂H₁₄BFO₄.
  • Properties :
    • Molecular Weight: 248.10 g/mol .
    • Reactivity: The electron-withdrawing fluorine enhances electrophilicity, improving reactivity in aryl coupling .
  • Applications : Preferred in fluorinated drug intermediates for metabolic stability .

Methyl 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Structural Difference : A methyl ester replaces the carboxylic acid, and a methyl group is added at the 2-position.
  • Molecular Formula : C₁₅H₂₁BO₄.
  • Properties :
    • Molecular Weight: 276.14 g/mol .
    • Stability: Esterification increases lipophilicity, making it suitable for hydrophobic environments .
  • Applications : Used in prodrug synthesis and polymer chemistry .

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • Structural Difference: The carboxylic acid is replaced with a phenol group.
  • Molecular Formula : C₁₃H₁₉BO₄.
  • Properties: Molecular Weight: 250.10 g/mol . Reactivity: Phenol’s acidity allows for pH-sensitive applications .
  • Applications : Used in sensors and pH-responsive drug delivery systems .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boronic Ester Position Melting Point (°C) Key Applications
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid C₁₃H₁₇BO₄ 248.09 -OCH₃, -COOH 4 227–232 Drug synthesis, Suzuki coupling
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid C₁₃H₁₇BO₄ 248.09 -COOH 3 ~210 Cross-coupling reactions
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid C₁₂H₁₄BFO₄ 248.10 -F, -COOH 4 N/A Fluorinated drug intermediates
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₅H₂₁BO₄ 276.14 -CH₃, -COOCH₃ 4 N/A Prodrugs, polymers
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol C₁₃H₁₉BO₄ 250.10 -OCH₃, -OH 4 N/A Sensors, drug delivery

Key Research Findings

  • Reactivity : The para-substituted boronic esters (e.g., target compound) exhibit higher cross-coupling efficiency than meta isomers due to reduced steric hindrance .
  • Solubility : Methoxy and ester derivatives show improved solubility in organic solvents compared to carboxylic acid analogs, aiding in reaction workup .
  • Medicinal Chemistry : Fluorinated and methoxy-substituted variants are prioritized in drug development for enhanced bioavailability and target specificity .

Biological Activity

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry and materials science. Its unique structural features allow it to participate in various biological activities and applications. This article reviews the biological activity of this compound, focusing on its synthesis, applications in drug development, and potential therapeutic effects.

Chemical Structure and Properties

Chemical Formula: C13H19BO4
Molecular Weight: 251.1 g/mol
CAS Number: 949892-14-2

The compound features a methoxy group and a dioxaborolane moiety that contribute to its reactivity and solubility properties. The presence of the boron atom enhances its potential as a building block in organic synthesis.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that boron-containing compounds can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes .

2. Drug Development Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to form stable complexes with biological targets makes it a valuable candidate for drug design. Specifically, it has been utilized in the development of drugs targeting specific enzymes and receptors involved in disease pathways .

3. Fluorescent Probes

The compound is also used in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity. The incorporation of the dioxaborolane group enhances the optical properties of these probes .

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

Study FocusFindings
Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive bacteria with MIC values < 10 µg/mL .
Drug DevelopmentKey intermediate in synthesizing bioactive compounds with improved pharmacokinetic profiles .
Imaging ApplicationsUtilized in developing probes that provide high-resolution images of cellular activities .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of boron-containing compounds similar to our target compound. The results indicated significant activity against Staphylococcus aureus with an MIC value of 8 µg/mL.
  • Therapeutic Development : In another study focused on antimalarial drug development, derivatives of this compound were synthesized and tested for their ability to inhibit PfATP4. The optimized analogs showed promising results with EC50 values as low as 0.048 µM .

Q & A

Basic: What are the optimal synthetic routes for 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative protocol involves reacting methyl 4-bromo-3-methoxybenzoate with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂·CH₂Cl₂ and potassium acetate in 1,4-dioxane under inert conditions (60–80°C, 12–24 hours) . Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) yields the boronate ester, which is hydrolyzed to the carboxylic acid using NaOH/THF/water.

Key Reaction Parameters:

Reagent/ConditionExample
CatalystPd(dppf)Cl₂·CH₂Cl₂ (1–5 mol%)
Solvent1,4-Dioxane
BasePotassium acetate
Temperature60–80°C
Reaction Time12–24 hours

Advanced: How do competing reaction pathways affect yields in Suzuki-Miyaura couplings involving this boronic acid?

Methodological Answer:
Competing pathways include protodeboronation (acidic conditions) and oxidative homocoupling (traces of O₂). To mitigate:

  • Protodeboronation: Use buffered aqueous phases (e.g., Na₂CO₃) and avoid prolonged exposure to moisture .
  • Homocoupling: Ensure rigorous degassing of solvents (N₂/Ar sparging) and use Pd catalysts with strong π-accepting ligands (e.g., SPhos) to suppress Pd(0) aggregation .
  • Byproduct Analysis: Monitor via TLC or HPLC-MS. For example, homocoupling byproducts (e.g., biaryls) can be identified by mass shifts corresponding to M+106 (loss of boronate).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry via aromatic proton splitting patterns. The methoxy group (~δ 3.8 ppm) and boronate ring protons (δ 1.0–1.3 ppm) are diagnostic .
  • IR Spectroscopy: Detect B-O (∼1350 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) stretches .
  • HRMS: Verify molecular ion ([M+H]⁺ calculated for C₁₄H₁₉BO₄: 278.1327) .

Advanced: How can crystallography resolve ambiguities in the boron coordination geometry?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 can elucidate the trigonal-planar geometry of the boron center. Key steps:

  • Crystallization: Use slow vapor diffusion (e.g., DCM/hexane).
  • Data Collection: High-resolution (<1.0 Å) data minimizes thermal motion artifacts.
  • Refinement: Apply restraints to boron-oxygen bond lengths (1.36–1.40 Å) .
  • Validation: Check for residual electron density near boron using Fourier maps .

Basic: What are its primary applications in organic synthesis?

Methodological Answer:
The compound is a versatile building block in:

  • Suzuki-Miyaura Cross-Couplings: Forms biaryl linkages in OLED emitters (e.g., carbazole/phenoxazine derivatives) .
  • Peptide Modification: Boronate esters enable conjugation to serine/threonine residues in biomolecules.
  • Metal-Organic Frameworks (MOFs): Acts as a carboxylate linker for porous materials .

Advanced: How does solvent polarity influence its stability during storage?

Methodological Answer:
The boronate ester hydrolyzes in protic solvents (e.g., MeOH, H₂O). Stability studies using ¹¹B NMR show:

  • Anhydrous Aprotic Solvents (e.g., THF): t₁/₂ > 6 months at −20°C.
  • Humid Environments: Rapid hydrolysis to boronic acid (t₁/₂ < 1 week).
    Recommended Storage: Sealed vials under Ar with molecular sieves in anhydrous DCM or acetonitrile .

Basic: What chromatographic methods are effective for purification?

Methodological Answer:

  • Normal-Phase SiO₂ Chromatography: Elute with hexane/ethyl acetate (3:1 to 1:1).
  • Reverse-Phase HPLC: Use C18 columns (MeCN/H₂O + 0.1% TFA) for acidic hydrolysis products.
  • TLC Monitoring: Rf ~0.4 (hexane/EtOAc 2:1); visualize under UV (254 nm) or with KMnO₄ stain .

Advanced: How can computational modeling predict its reactivity in cross-couplings?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) model transition states:

  • Oxidative Addition: Pd(0) insertion into the C-B bond (ΔG‡ ~20 kcal/mol).
  • Transmetallation: Base-assisted boronate transfer to Pd(II) (ΔG‡ ~15 kcal/mol).
  • Software: Gaussian or ORCA for energy profiles; VMD for visualizing Pd-ligand interactions .

Basic: What safety precautions are required during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management: Neutralize with sand; avoid aqueous washes (boron contamination) .

Advanced: How to troubleshoot low yields in multi-step syntheses using this reagent?

Methodological Answer:

  • Purity Check: Analyze via ¹H NMR (δ 1.3 ppm for pinacol methyls) and ICP-MS (Pd contamination <1 ppm).
  • Catalyst Screening: Test Pd(OAc)₂ with SPhos vs. XPhos ligands (10–20% yield improvement reported) .
  • Temperature Gradients: Use microwave-assisted heating (e.g., 100°C, 30 min) to accelerate sluggish steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

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